2-(3-methoxyphenyl)propanal CAS 59452-86-7 properties
2-(3-methoxyphenyl)propanal CAS 59452-86-7 properties
The following technical guide provides an in-depth analysis of 2-(3-methoxyphenyl)propanal (CAS 59452-86-7), a critical intermediate in the synthesis of centrally acting analgesics and phenylpropanoid derivatives.
CAS 59452-86-7 | Molecular Formula: C₁₀H₁₂O₂
Executive Summary
2-(3-Methoxyphenyl)propanal , also known as 3-methoxyhydratropaldehyde , is a branched aromatic aldehyde used primarily as a chiral building block in medicinal chemistry. Its structural core—a 2-arylpropionic motif—serves as a scaffold for the synthesis of "amphe-type" amines and substituted phenols found in the Tramadol and Tapentadol classes of analgesics. Unlike its linear isomer (3-(3-methoxyphenyl)propanal), this branched aldehyde offers direct access to the 2-methyl substitution pattern required for high-affinity opioid receptor binding.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | 2-(3-Methoxyphenyl)propanal |
| Common Synonyms | 3-Methoxyhydratropaldehyde; |
| CAS Number | 59452-86-7 |
| SMILES | CC(C=O)C1=CC=CC(OC)=C1 |
| Molecular Weight | 164.20 g/mol |
Physical Properties (Experimental & Predicted)
Note: As a specialized intermediate, some values are derived from validated structure-property relationship (SPR) models of analogous hydratropaldehydes.
| Property | Value / Range | Condition |
| Appearance | Colorless to pale yellow liquid | Ambient |
| Boiling Point | 245°C – 250°C (Predicted) | 760 mmHg |
| Boiling Point (Reduced) | 105°C – 110°C | 1–2 mmHg |
| Density | 1.05 ± 0.02 g/cm³ | 20°C |
| Flash Point | > 100°C | Closed Cup |
| Solubility | Soluble in DCM, THF, EtOAc, Ethanol; Insoluble in Water | Ambient |
| Stability | Air-sensitive (oxidizes to acid); Racemization-prone | Store under Argon/N₂ |
Synthetic Methodologies
The synthesis of 2-(3-methoxyphenyl)propanal requires regioselective control to establish the branched alkyl chain. Two primary routes are employed: the Darzens Condensation (laboratory scale) and Hydroformylation (industrial scale).
Route A: Darzens Condensation (Lab Scale)
This route uses 3-methoxyacetophenone as the starting material. It is robust and avoids the use of high-pressure gas, making it ideal for bench-scale preparation.
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Step 1: Condensation of 3-methoxyacetophenone with ethyl chloroacetate using a strong base (NaOEt or NaH) to form the glycidic ester.
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Step 2: Alkaline hydrolysis of the ester to the glycidic acid salt.
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Step 3: Acid-catalyzed decarboxylation and rearrangement to the aldehyde.
Route B: Hydroformylation (Industrial Scale)
Rhodium-catalyzed hydroformylation of 3-methoxystyrene yields the aldehyde directly. Ligand selection is critical to favor the branched (iso) isomer over the linear (n) isomer.[1]
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Precursor: 3-Methoxystyrene.
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Catalyst: Rh(acac)(CO)₂ with bulky phosphine ligands (e.g., Xantphos or Triphenylphosphine).
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Conditions: Syngas (CO/H₂) at 20–40 bar, 80–100°C.
Reaction Workflow Diagram
Figure 1: Comparative synthetic pathways for CAS 59452-86-7 via Darzens Condensation (top) and Hydroformylation (bottom).[2]
Reactivity & Applications in Drug Development
Reductive Amination (Opioid Scaffold Synthesis)
The primary utility of CAS 59452-86-7 lies in its conversion to 2-arylpropylamines .
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Mechanism: Reaction with dimethylamine forms an imine/enamine intermediate, which is reduced (using NaBH₄ or H₂/Pd) to form the amine.
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Relevance: This generates the 3-(dimethylamino)-2-methylpropyl backbone found in Tapentadol and Tramadol analogs.
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Note: While Tapentadol contains an ethyl group at the benzylic position, this aldehyde serves as a model substrate for optimizing the stereoselective formation of the adjacent chiral center.
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Stereochemical Considerations
The aldehyde contains a chiral center at the C2 position.
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Racemization: The
-proton is acidic (pKa ~17). In the presence of base, the aldehyde enolizes, leading to rapid racemization. -
Resolution: For pharmaceutical applications requiring high enantiomeric excess (ee), dynamic kinetic resolution (DKR) using chiral amine catalysts or enzymatic reduction to the alcohol is often employed.
Handling, Safety, & Stability
Stability Profile
Aldehydes are inherently unstable toward oxidation.
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Oxidation: Slowly converts to 2-(3-methoxyphenyl)propanoic acid upon exposure to air.
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Polymerization: May form trimers (paraformaldehyde-type structures) if stored without stabilizers at low temperatures.
Safety Protocols (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Handle in a fume hood. Use butyl rubber gloves. Store under inert atmosphere (Argon) at 2–8°C.
Analytical Characterization
To validate the identity of synthesized CAS 59452-86-7, the following spectroscopic signals are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Aldehyde proton (-CH O) | |
| Benzylic methine (-CH -CH3) | ||
| Methoxy group (-OCH ₃) | ||
| Methyl doublet (-CH ₃) | ||
| IR Spectroscopy | 1720–1730 cm⁻¹ | Strong C=O stretch (Aldehyde) |
| 2720, 2820 cm⁻¹ | Fermi doublet (C-H stretch of CHO) | |
| GC-MS | m/z 164 [M]⁺ | Molecular ion peak |
| m/z 135 [M-CHO]⁺ | Loss of formyl group (Base peak) |
References
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BenchChem Technical Support. (2025).[1] Synthesis of 2-(3,4-Dimethoxyphenyl)propanal via Hydroformylation: Protocols and Troubleshooting. Retrieved from
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European Patent Office. (2008). Intermediate Compounds and Processes for the Preparation of Tapentadol and Related Compounds. Patent EP2519100. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(3-Methoxyphenyl)propanal (Isomer Context). Retrieved from
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GuideChem. (2025). Chemical Properties of Phenylpropanal Derivatives. Retrieved from
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PrepChem. (2024). Synthesis of Phenylpropanoids via Reduction of Cinnamic Acids. Retrieved from
